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Executive Summary
Adiphenine Methyl Bromide (CAS: 6113-04-8) represents a pivotal moment in the transition

from naturally derived alkaloids to synthetic antispasmodics.[1][2] Developed in the mid-20th

century by Ciba (now Novartis), it was engineered to overcome the central nervous system

(CNS) toxicity associated with Atropine and the tertiary amine precursor, Adiphenine HCl

(Trasentine).[1]

By quaternizing the nitrogen atom of the adiphenine molecule, researchers successfully

created a compound that retained potent peripheral antispasmodic activity—via both

neurotropic (anticholinergic) and musculotropic (direct smooth muscle relaxation) mechanisms

—while significantly reducing blood-brain barrier penetration.[1][2] This guide details the

chemical evolution, mechanistic profiling, and validation protocols that defined its development.

Part 1: Historical Genesis – The "Atropine Problem"
In the 1930s, the clinical standard for treating smooth muscle spasms (gastrointestinal, biliary,

urinary) was Atropine.[1] While effective, Atropine posed significant therapeutic challenges:

Non-Selectivity: It affected all muscarinic receptors indiscriminately.[1][2]

CNS Toxicity: As a tertiary amine, it readily crossed the blood-brain barrier, causing

confusion, hallucinations, and psychosis at therapeutic doses.[1][2]
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Narrow Therapeutic Index: The gap between the effective dose and the toxic dose was

dangerously small.

The Ciba Initiative (Meier & Hoffmann): Researchers Meier and Hoffmann at Ciba sought a

synthetic alternative.[1] Their initial success was Adiphenine HCl (Trasentine), a diphenylacetic

acid ester.[1][2] While it possessed excellent antispasmodic properties, it was still a tertiary

amine with residual CNS effects.[1][2] The drive for a purely peripheral agent led to the

synthesis of the methyl bromide salt (Adiphenine MeBr, trade names Lunal, Remitan).

Part 2: Chemical Evolution & SAR
The structural evolution from Atropine to Adiphenine MeBr illustrates a classic "simplification

and optimization" strategy in medicinal chemistry.

The Quaternization Strategy
The critical modification was the alkylation of the tertiary nitrogen.

Adiphenine HCl: Lipophilic, crosses biological membranes (including BBB).[1][2]

Adiphenine MeBr: Permanently charged (cationic), highly hydrophilic, unable to cross the

BBB via passive diffusion.[1]

Diagram 1: Structural Activity Relationship (SAR) Flow
This diagram illustrates the synthesis logic and the functional consequences of quaternization.

[1]

Pharmacological Consequence

Diphenylacetic Acid
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Caption: Synthesis pathway converting the tertiary amine Adiphenine into its quaternary methyl

bromide salt, resulting in peripheral confinement.

Part 3: Mechanistic Profiling
Adiphenine Methyl Bromide is unique because it possesses a dual mechanism of action.[1]

[2] Unlike Atropine (purely neurotropic), Adiphenine MeBr acts as both a receptor antagonist

and a direct muscle relaxant.[1][2]

Neurotropic Action (Anticholinergic)[1][2]
Target: Muscarinic Acetylcholine Receptors (mAChR), primarily M3 subtypes in the gut.[1]

Effect: Competitive antagonism of Acetylcholine (ACh).[1][2] Prevents IP3-mediated calcium

release.[1][2]

Musculotropic Action (Papavarinic)[1][2]
Target: Voltage-gated Calcium Channels (L-type) and Sodium channels on smooth muscle

cells.[1][2]

Effect: Non-specific inhibition of ion influx.[1] This allows the drug to relax muscle spasms

even if the spasm is not caused by acetylcholine (e.g., histamine or barium-induced

spasms).[1][2]

Diagram 2: Dual Mechanism of Action
This diagram maps the two distinct pathways by which Adiphenine MeBr inhibits contraction.
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Caption: Dual inhibition pathway: Adiphenine MeBr blocks both the receptor-mediated (ACh)

and ion-channel-mediated (BaCl2) contraction.[1][2]

Part 4: Validated Experimental Protocols
As a Senior Application Scientist, it is critical to use protocols that are self-validating. The

following methodologies allow you to distinguish between the two mechanisms described

above.

Protocol A: The Magnus Method (Isolated Guinea Pig
Ileum)
Objective: Differentiate neurotropic vs. musculotropic activity.[1] Principle: Acetylcholine

induces spasm via receptors; Barium Chloride (

) induces spasm via direct muscle depolarization.[1][2] A pure anticholinergic (Atropine) blocks
ACh but not
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.[1][2] Adiphenine MeBr blocks both.[1][2]

Materials:

Tyrode’s Solution (pH 7.4, aerated with 95%

/ 5%

).[1][2]

Organ bath (10-20 mL) at 37°C.

Force displacement transducer and recorder.[1][2]

Guinea pig ileum segments (2-3 cm).[1][2]

Step-by-Step Workflow:

Preparation: Sacrifice animal by cervical dislocation. Rapidly excise ileum, flush lumen with

Tyrode’s, and cut into segments.[1][2]

Equilibration: Mount segment in organ bath under 1g tension. Equilibrate for 30-45 minutes,

washing every 10 minutes.

Control Responses (Establish Baseline):

Add Acetylcholine (

). Record contraction height. Wash 3x.

Add

(

).[1][2] Record contraction height. Wash 3x.

Test Phase (Adiphenine MeBr):

Incubate tissue with Adiphenine MeBr (
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) for 5 minutes.[1][2]

Challenge with Acetylcholine.[1][2] Record % inhibition.[1][2]

Wash thoroughly (30 mins).[1][2]

Re-incubate with Adiphenine MeBr.[1][2]

Challenge with

. Record % inhibition.[1][2]

Data Analysis:

Calculate

for both stimulants.[1][2][3]

Validation Check: If the drug blocks ACh but fails to block

, it is purely neurotropic. If it blocks both, it confirms the dual mechanism of Adiphenine.

Protocol B: Charcoal Meal Transit Test (In Vivo)
Objective: Assess functional antispasmodic potency in a whole organism.[1][2]

Step-by-Step Workflow:

Starvation: Starve Swiss albino mice (20-25g) for 18 hours (water ad libitum).

Drug Administration: Administer Adiphenine MeBr (IP or Oral) at graded doses (e.g., 5, 10,

20 mg/kg). Include a Vehicle Control group and an Atropine Positive Control group.[1][2]

Wait Period: Wait 30 minutes (IP) or 45 minutes (Oral).

Meal Administration: Administer 0.2 mL of 10% Charcoal suspension in 5% Gum Acacia

orally.

Termination: After 20 minutes, sacrifice mice.
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Measurement: Carefully remove the small intestine (pylorus to caecum).[1][2] Measure:

Total length of intestine.[1][2]

Distance traveled by charcoal front.[1][2]

Calculation:

Part 5: Comparative Data Profile
The following table summarizes the pharmacological distinction between the key compounds in

this class.

Feature Atropine Sulfate
Adiphenine HCl
(Trasentine)

Adiphenine MeBr
(Lunal)

Chemical Class Natural Alkaloid
Synthetic Tertiary

Amine

Synthetic Quaternary

Salt

BBB Penetration High (CNS Toxicity) Moderate Negligible

M3 Receptor Affinity
Very High (

)
Moderate High

Direct Muscle

Relaxant
Negligible Moderate Significant

Primary Indication
Systemic

Anticholinergic
GI Spasm (Historical)

Peripheral GI/Biliary

Spasm

Side Effects
Dry mouth, blurred

vision, psychosis

Drowsiness, dry

mouth

Dry mouth (mild), no

CNS effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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